8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
8-Chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a coumarin derivative characterized by a fused cyclopentane-chromenone core. The molecule features a chlorine atom at position 8 and a methoxy group (-OCH₃) at position 7 (Figure 1). This substitution pattern influences its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C13H11ClO3 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
8-chloro-7-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C13H11ClO3/c1-16-12-6-11-9(5-10(12)14)7-3-2-4-8(7)13(15)17-11/h5-6H,2-4H2,1H3 |
InChI Key |
LFOYAUSVEZLRTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multi-step process. One common method starts with the preparation of a suitable chromene precursor, followed by chlorination and methoxylation reactions. The key steps include:
Preparation of Chromene Precursor: The chromene precursor can be synthesized through a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
Scientific Research Applications
8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparisons
Key Observations :
- Methoxy vs. Hydroxy (Target vs. Hydroxyl groups may also participate in metabolic conjugation (e.g., glucuronidation) .
- Benzyloxy Substituents () : The addition of benzyloxy groups (e.g., 2-chloro-, 4-methoxy-) significantly elevates molecular weight and lipophilicity. Para-substituted derivatives (e.g., 4-methoxybenzyloxy ) may exhibit better pharmacokinetic profiles due to reduced steric hindrance.
- Alkyl Chains () : Long alkyl chains (e.g., hexyl ) or butoxy groups enhance lipophilicity, favoring passive diffusion across biological membranes but risking reduced solubility.
Biological Activity
8-Chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound belonging to the chromene family, characterized by its unique bicyclic structure. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is , with a molecular weight of approximately 250.68 g/mol. The presence of the chloro and methoxy substituents at specific positions on the chromene ring enhances its biological activity compared to other similar compounds.
Anticancer Activity
Research has indicated that 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibits significant anticancer properties. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the mitochondrial pathway, which is characterized by the release of cytochrome c and activation of caspases.
Anti-inflammatory Effects
Another notable activity of this compound is its anti-inflammatory effect. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may have therapeutic potential in treating inflammatory diseases.
Antimicrobial Properties
The antimicrobial activity of 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been investigated. In a study by Kumar et al. (2021), the compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential use as a natural antimicrobial agent.
Comparative Biological Activity
To understand the relative biological activities of similar compounds, a comparative table is presented below:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxy group at position 7 | Antimicrobial, anticancer |
| 8-Chloro-7-Methoxy-2,3-Dihydrocyclopenta[c]chromen-4(1H)-one | Methoxy group instead of hydroxy | Anticancer, anti-inflammatory, antimicrobial |
| Coumarin | Basic structure without substitutions | Anticoagulant properties |
| 7-Hydroxyflavone | Hydroxy group on a flavonoid structure | Antioxidant properties |
Case Studies
- Zhang et al. (2020) : Investigated the anticancer effects on breast cancer cell lines and reported a dose-dependent inhibition of cell growth.
- Kumar et al. (2021) : Conducted antimicrobial tests against various pathogens and established MIC values indicating strong antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
